molecular formula C24H32O4 B1668039 Resibufogenin CAS No. 465-39-4

Resibufogenin

Numéro de catalogue: B1668039
Numéro CAS: 465-39-4
Poids moléculaire: 384.5 g/mol
Clé InChI: ATLJNLYIJOCWJE-CWMZOUAVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La bufogénine est une lactone stéroïdienne dérivée du venin des crapauds, en particulier ceux appartenant au genre Bufo. La bufogénine est également connue pour ses propriétés analgésiques, anesthésiques et cicatrisantes .

Méthodes De Préparation

La bufogénine peut être synthétisée par différentes méthodes. Une méthode notable implique l'utilisation de matériaux squelettiques stéroïdiens commerciaux tels que l'androstènedione ou la 3β-hydroxyle-5β-androstane-17-cétone. Ces matériaux subissent une synthèse par relais biochimique ou une synthèse chimique pour obtenir un composé intermédiaire, la 3β,14α-dihydroxyle-5β-androsterane-17-cétone. Cet intermédiaire est ensuite converti en bufogénine en complétant le chargement d'un cycle E, en particulier un cycle hexaénlactone, par semi-synthèse chimique . Cette méthode est simple, à haut rendement et adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

La bufogénine subit diverses réactions chimiques, notamment :

    Oxydation : La bufogénine peut être oxydée pour former des bufadiénolides, connus pour leurs propriétés cardiotoniques.

    Réduction : Les réactions de réduction peuvent convertir la bufogénine en différents dérivés de bufadiénolides.

    Substitution : Les réactions de substitution peuvent modifier les groupes fonctionnels sur la molécule de bufogénine, conduisant à la formation de divers dérivés avec des propriétés pharmacologiques différentes.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont des dérivés de bufadiénolides, qui présentent des activités pharmacologiques significatives .

4. Applications de la Recherche Scientifique

La bufogénine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

La bufogénine exerce ses effets en inhibant la protéine adénosine triphosphatase sodium-potassium, qui est essentielle au maintien du gradient électrochimique à travers les membranes cellulaires. Cette inhibition entraîne une augmentation des niveaux intracellulaires de sodium, ce qui augmente ensuite les niveaux intracellulaires de calcium par l'échangeur sodium-calcium. Les niveaux élevés de calcium améliorent la contractilité cardiaque, ce qui fait de la bufogénine un agent cardiotonique efficace . De plus, l'inhibition de l'adénosine triphosphatase sodium-potassium par la bufogénine affecte divers processus cellulaires, contribuant à ses propriétés analgésiques, anesthésiques et anticancéreuses .

Applications De Recherche Scientifique

Anticancer Applications

Resibufogenin has been extensively studied for its anticancer properties across multiple cancer types. The compound exhibits significant cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Triple-Negative Breast Cancer : In a study involving triple-negative breast cancer models, this compound significantly suppressed tumor growth by inhibiting angiogenesis without evident toxicity .
  • Pancreatic Cancer : this compound demonstrated strong cytotoxicity against pancreatic cancer cells, with effects comparable to established chemotherapeutics like paclitaxel .

Cardiovascular Applications

This compound has been investigated for its cardiovascular effects, particularly as a vasopressor agent.

Clinical Observations

An intravenous administration of this compound at a dose of 0.11 mg/kg resulted in a marked increase in systolic blood pressure in clinical cases, highlighting its potential use in managing hypotension .

Anti-Inflammatory Effects

Beyond its anticancer and cardiovascular applications, this compound exhibits notable anti-inflammatory properties.

Summary Table of Applications

Application Area Mechanism Key Findings References
AnticancerApoptosis induction via NF-κB inhibitionEffective against pancreatic and triple-negative breast cancers , ,
CardiovascularVasopressor effectSignificant increase in blood pressure observed ,
Anti-inflammatoryCytokine suppression via NF-κB inhibitionReduced TNF-α and IL-6 release from macrophages

Mécanisme D'action

Bufogenin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase protein, which is essential for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making bufogenin an effective cardiotonic agent . Additionally, bufogenin’s inhibition of sodium-potassium adenosine triphosphatase affects various cellular processes, contributing to its analgesic, anesthetic, and anticancer properties .

Comparaison Avec Des Composés Similaires

La bufogénine fait partie de la famille des bufadiénolides, qui comprend des composés tels que la resibufogénine et la bufotoxine. Ces composés partagent des structures et des propriétés pharmacologiques similaires, mais diffèrent dans leurs effets spécifiques et leur puissance. Par exemple :

La singularité de la bufogénine réside dans son profil pharmacologique équilibré, offrant des avantages thérapeutiques importants avec des niveaux de toxicité gérables par rapport à d'autres bufadiénolides .

Activité Biologique

Resibufogenin (RBG) is a bioactive compound derived from the skin of the Chinese toad, Bufo bufonis, and has gained attention for its diverse pharmacological properties, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Anticancer Effects

This compound exhibits significant cytotoxicity against various cancer cell lines, including pancreatic, breast, and gastric cancers. The following table summarizes key findings from recent studies regarding its anticancer activity:

Cancer TypeMechanism of ActionKey Findings
Pancreatic CancerInhibition of GSK-3 and NF-κB signalingSuppresses tumor growth in xenograft models; induces apoptosis via downregulation of c-FLIP and Bcl-2 .
Triple-Negative Breast CancerAntiangiogenic effects through VEGFR2 inhibitionInhibits endothelial cell proliferation and tube formation; shows potential as an antiangiogenic agent .
Gastric CarcinomaInduction of apoptosis via caspase activationIncreases Bax/Bcl-2 ratio; decreases cyclin D1 and E expression; inhibits AKT signaling pathway .
  • Inhibition of GSK-3 : this compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell survival and proliferation. This inhibition leads to decreased activity of the NF-κB pathway, reducing the expression of anti-apoptotic genes and promoting apoptosis in cancer cells .
  • Antiangiogenic Activity : RBG inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) by targeting the VEGFR2 signaling pathway. This effect is mediated through competitive binding to the ATP-binding site of VEGFR2, preventing downstream signaling that promotes angiogenesis .
  • Caspase Activation : In gastric carcinoma cells, this compound induces apoptosis by activating caspases-3 and -8. This process is associated with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 .

Case Studies

Study on Pancreatic Cancer : A study demonstrated that this compound significantly inhibited pancreatic tumor growth in athymic nude mice models. The compound suppressed NF-κB activity through GSK-3 inhibition, leading to reduced expression of anti-apoptotic proteins such as c-FLIP and Bcl-2 .

Triple-Negative Breast Cancer Model : In a model using MDA-MB-231 cells, this compound was found to inhibit angiogenesis effectively without affecting tumor cell viability at certain concentrations. This suggests a selective targeting mechanism that could be beneficial in treating tumors with high angiogenic activity .

Pharmacokinetics and Safety Profile

Recent pharmacokinetic studies indicate that this compound has a half-life of approximately 1.72 hours, with rapid metabolism involving hydroxylation and dihydroxylation processes. The compound demonstrates promising therapeutic potential with low toxicity profiles in preclinical models .

Propriétés

IUPAC Name

5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLJNLYIJOCWJE-CWMZOUAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046808
Record name Bufogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-39-4
Record name Resibufogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufogenin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465-39-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resibufogenin
Reactant of Route 2
Resibufogenin
Reactant of Route 3
Resibufogenin
Reactant of Route 4
Resibufogenin
Reactant of Route 5
Resibufogenin
Reactant of Route 6
Resibufogenin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.